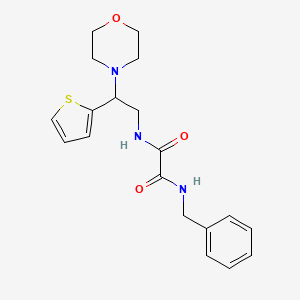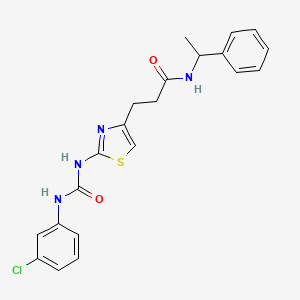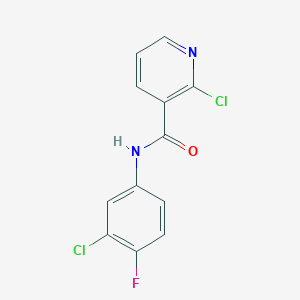
2-Chloro-N-(3-chloro-4-fluorophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-N-(3-chloro-4-fluorophenyl)nicotinamide” is a chemical compound with the empirical formula C8H6Cl2FNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” involved the reaction of two precursors, “3-chloro-2-methylphenylthiourea” and “4-fluorophenacyl bromide”, under Hantzsch thiazole synthesis conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI key "DJPAQYXQRCWKEH-UHFFFAOYSA-N" . The molecular weight of the compound is 222.04 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular refractivity of 77.0±0.3 cm³, a polar surface area of 71 Ų, and a molar volume of 212.1±3.0 cm³ . The compound’s ACD/LogP is 4.15, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Biological Importance in Herbicides, Pesticides, or Fungicides : Compounds similar to 2-Chloro-N-(3-chloro-4-fluorophenyl)nicotinamide, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, have been identified as biologically important, particularly in the context of herbicides, pesticides, or fungicides. They crystallize as almost planar molecules and are held together by intermolecular hydrogen bonding (Jethmalani et al., 1996).
Supramolecular Structures : Studies on isomeric 2-chloro-N-(nitrophenyl)nicotinamides, which are structurally related, demonstrate the formation of supramolecular structures linked by hydrogen bonds. These structures have implications in the understanding of molecular interactions and crystallization processes (de Souza et al., 2005).
Key Intermediate in Herbicide Synthesis : A derivative, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, is a key intermediate in the synthesis of the herbicide trifloxysulfuron. This highlights the compound's role in the production of effective herbicides (Zuo, 2010).
Supramolecular Reagent in Synthesis of Complexes : Nicotinamide, a related compound, has been used as a supramolecular reagent in synthesizing copper(II) chlorobenzoates complexes. These complexes have potential applications in materials science and coordination chemistry (Halaška et al., 2013).
Herbicidal Activity and Structure-Activity Relationship : N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibit significant herbicidal activity. Understanding their structure-activity relationship can aid in the development of new herbicides (Chen et al., 2021).
Synthesis of Pharmaceutical Co-Crystals : Research has been conducted on synthesizing co-crystals involving nicotinamide, demonstrating the potential of this compound and related compounds in pharmaceutical applications (Lemmerer et al., 2010).
Potential in Apoptosis Induction for Cancer Treatment : N-phenyl nicotinamides, a similar class of compounds, have been identified as potent inducers of apoptosis, with potential applications in cancer treatment (Cai et al., 2003).
Aurora Kinase Inhibitors for Cancer Therapy : Nicotinamide derivatives, including those structurally related to this compound, have been optimized as Aurora kinase inhibitors, showing potential in cancer therapy (Qi et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FN2O/c13-9-6-7(3-4-10(9)15)17-12(18)8-2-1-5-16-11(8)14/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFUAFUFKUBHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584647.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2584649.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone](/img/structure/B2584650.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2584654.png)
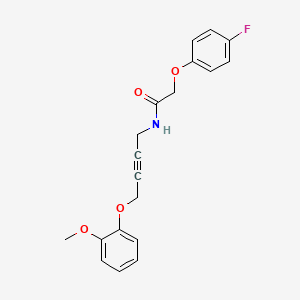
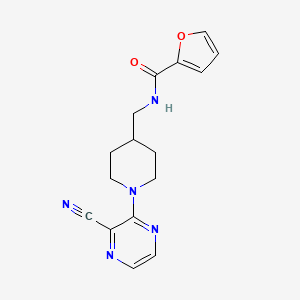
![4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2584659.png)
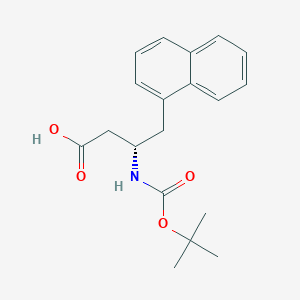
![7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2584662.png)


